ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
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Overview
Description
Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a chemical compound with the molecular formula C9H11N3O6. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of ethyl carbamate with 1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a reagent in various synthetic processes and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is utilized in studies related to enzyme inhibition and as a potential inhibitor for specific enzymes involved in metabolic pathways.
Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its therapeutic properties, including its use as an antiviral or antibacterial agent.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products that require its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl carbamate
1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidine
Other pyrimidine derivatives
Uniqueness: Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is unique in its structure and reactivity compared to other similar compounds
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Properties
IUPAC Name |
ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6/c1-3-18-9(16)11-7(14)5-4-12(17-2)8(15)10-6(5)13/h4H,3H2,1-2H3,(H,10,13,15)(H,11,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJOOJADKSHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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